Ribavirin Impurity 7

Description

Significance of Impurity Profiling in Pharmaceutical Sciences

Impurity profiling is of paramount importance in the pharmaceutical industry, serving as a critical quality control tool. pharmainfo.in The presence of unidentified and potentially toxic impurities can pose a significant health hazard, making their identification and control a mandatory requirement by global regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA). pharmainfo.inresearchgate.net The process provides crucial data on the toxicity and safety of drug substances and helps in establishing appropriate shelf-life and storage conditions by identifying potential degradation pathways. globalpharmatek.com

The comprehensive characterization of a drug's impurity profile is a fingerprint of the manufacturing process, ensuring consistency and quality from batch to batch. pharmainfo.in It is an indispensable part of drug development, from the initial synthesis and formulation stages to the final product release. globalpharmatek.com

Academic Contributions to Pharmaceutical Quality Assurance

Academic institutions play a pivotal role in advancing pharmaceutical quality assurance. cambridgescholars.com A strong educational foundation in scientific disciplines like chemistry, biology, and pharmacy is a prerequisite for professionals in this field. catalystcareers.compharmamedical.ca Universities and research centers contribute significantly by developing novel analytical methodologies, exploring the fundamental principles of quality assurance, and bridging the gap between theoretical knowledge and practical application. cambridgescholars.com

Through scholarship and research, academic staff generate and disseminate knowledge that underpins the evolution of quality standards. fip.org This includes publishing research on impurity identification, method validation, and stability studies in peer-reviewed journals. cambridgescholars.com This academic output provides the industry with the tools and understanding necessary to meet the dynamic and increasingly stringent demands of regulatory authorities and to safeguard public health. cambridgescholars.compharmamedical.ca

Evolution of Impurity Research Paradigms

The conceptual framework guiding impurity research has undergone a significant evolution, mirroring the broader shifts in scientific research paradigms as described by Thomas Kuhn. atlasti.com Historically, the focus was primarily on the detection and quantification of impurities against established limits. However, the paradigm has shifted towards a more holistic and risk-based approach.

Modern impurity profiling is integrated into the entire lifecycle of a drug product. researchgate.net The paradigm now emphasizes understanding the origin and formation of impurities, predicting potential degradation products, and assessing their toxicological relevance. globalpharmatek.comresearchgate.net This evolution has been driven by advances in analytical technology and a deeper understanding of drug chemistry. There is a growing trend towards flexible, pragmatic research approaches that combine different methodologies to best address specific challenges, rather than adhering to a single, rigid philosophical framework. atlasti.comnih.gov This shift allows for a more comprehensive and scientifically sound assessment of a drug's impurity profile. researchgate.net

Contextualizing Ribavirin (B1680618) Impurity 7 within Impurity Science

Ribavirin is a synthetic guanosine (B1672433) analogue with broad-spectrum antiviral activity against various RNA and DNA viruses. nih.gov Its synthesis and formulation can lead to the formation of several related substances, which are designated as official impurities in pharmacopoeias (e.g., Ribavirin Impurity A, B, C, D, F, G). pharmaffiliates.compharmaffiliates.comdoveresearchlab.com These are well-characterized, and reference standards are available for their control.

"Ribavirin Impurity 7," however, does not appear to be an officially recognized pharmacopeial impurity. Specific public scientific literature identifying and characterizing a compound with this exact designation is scarce. One commercial source lists "this compound" with a distinct molecular formula and weight, although a CAS number is not provided, indicating it may be a novel or less common impurity. axios-research.com

A 2019 study focused on developing an HPLC method for the simultaneous determination of several antiviral drugs, including Ribavirin, in the presence of seven potential impurities. nih.gov While the study successfully separated these impurities, it did not name them sequentially (e.g., Impurity 1, 2...7). This suggests that the term "this compound" may arise from a specific analytical context or internal laboratory nomenclature rather than being a universally accepted name.

Table 1: Physicochemical Properties of Ribavirin and Selected Official Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ribavirin | 36791-04-5 | C₈H₁₂N₄O₅ | 244.20 |

| Ribavirin Impurity A (Ribavirin Carboxylic Acid) | 39925-19-4 | C₈H₁₁N₃O₆ | 245.19 |

| Ribavirin Impurity C (1,2,4-Triazole-3-carboxylic Acid) | 4928-87-4 | C₃H₃N₃O₂ | 113.07 |

| Ribavirin Impurity D (1H-1,2,4-Triazole-3-carboxamide) | 3641-08-5 | C₃H₄N₄O | 112.09 |

| Ribavirin Impurity G (Iso Ribavirin) | 39030-43-8 | C₈H₁₂N₄O₅ | 244.20 |

Source: Data compiled from multiple sources. nih.govpharmaffiliates.compharmaffiliates.comdoveresearchlab.com

Table 2: Available Data for this compound

| Property | Value |

| Catalogue Number | AR-R01497 |

| CAS Number | Not Available |

| Molecular Formula | C₁₁H₁₅N₃O₇ |

| Molecular Weight | 301.26 g/mol |

Source: Axios Research. axios-research.com

Research Gaps and Future Perspectives for this compound

The primary research gap concerning this compound is the significant lack of publicly available scientific data. Its structural identity, synthesis, and potential biological activity are not well-documented in peer-reviewed literature. The molecular formula C₁₁H₁₅N₃O₇ suggests a different structure from the known pharmacopeial impurities of Ribavirin. axios-research.com

Future research should focus on addressing these gaps. Key perspectives include:

Isolation and Structural Elucidation: The first step is to isolate sufficient quantities of the impurity from Ribavirin samples or to perform a targeted synthesis. Advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would then be required to definitively elucidate its chemical structure.

Development of a Reference Standard: Once the structure is confirmed, a certified reference standard must be synthesized. This is essential for the accurate quantification of the impurity in routine quality control testing. pharmainfo.in

Analytical Method Validation: A validated, specific, and sensitive analytical method, likely based on High-Performance Liquid Chromatography (HPLC), needs to be developed for the reliable detection and quantification of this compound in the API and final drug product. nih.govpharmacompass.com

Toxicological Assessment: As with any impurity, its potential toxicity needs to be evaluated. This is a critical step to establish a safe limit for its presence in the final pharmaceutical product, in accordance with ICH guidelines. researchgate.net

Addressing these research areas is crucial for a complete understanding of the impurity profile of Ribavirin and for ensuring the highest standards of drug safety and quality.

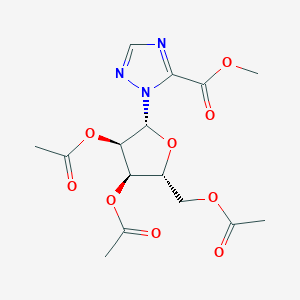

Structure

2D Structure

3D Structure

Properties

CAS No. |

39925-11-6 |

|---|---|

Molecular Formula |

C15H19N3O9 |

Molecular Weight |

385.33 g/mol |

IUPAC Name |

methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |

InChI Key |

HEOMJLCCXYSIGI-HKUMRIAESA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Ribavirin Impurity 7 Formation Pathways

Elucidation of Synthetic Process-Related Impurity Genesis

The most common chemical synthesis routes for Ribavirin (B1680618) involve the coupling of a protected D-ribofuranose derivative with a 1,2,4-triazole (B32235) precursor. mdpi.com The formation of Ribavirin Impurity 7 is a direct consequence of the lack of complete regioselectivity in this key glycosylation step.

The foundational starting materials in Ribavirin synthesis are a D-ribose derivative and a 1,2,4-triazole derivative. The triazole ring, a heterocyclic structure with three nitrogen atoms, presents multiple sites for reaction. Specifically, the 1H-1,2,4-triazole-3-carboxamide nucleus has nucleophilic nitrogen atoms at the N1, N2, and N4 positions.

During the synthesis, an activated and protected ribose intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is reacted with the triazole base. While the desired reaction is the formation of a glycosidic bond at the N1 position of the triazole ring to yield the precursor to Ribavirin, the competing reaction at the N2 position leads directly to the formation of the corresponding precursor for this compound (Iso Ribavirin). veeprho.com The inherent reactivity of the different nitrogen atoms in the triazole starting material is therefore the fundamental origin of this isomeric impurity.

The primary mechanism for the formation of this compound is the non-regioselective N-glycosylation of the 1,2,4-triazole ring. In many chemical syntheses of nucleoside analogues, controlling which nitrogen atom of a heterocyclic base attacks the anomeric carbon of the sugar can be challenging. The reaction can proceed through various mechanisms, often involving the formation of a carbocation or an oxocarbenium ion intermediate from the ribose derivative. This reactive intermediate is then attacked by one of the nitrogen atoms of the triazole ring.

Due to the electronic and steric environment of the triazole ring, both the N1 and N2 positions are susceptible to electrophilic attack by the ribose intermediate. This results in a mixture of regioisomers: the desired N1-substituted product (Ribavirin) and the undesired N2-substituted by-product (this compound). veeprho.com Some synthetic routes have been reported to produce a nearly 1:1 mixture of these regioisomers, significantly reducing the theoretical yield of the desired product and necessitating complex purification steps to isolate Ribavirin from its isomer.

The choice of reagents, catalysts, and reaction conditions plays a crucial role in directing the regioselectivity of the glycosylation reaction and, consequently, the yield of this compound.

Silylation Method : To enhance regioselectivity, the triazole base is often silylated (e.g., with hexamethyldisilazane, HMDS) prior to the coupling reaction. The bulky silyl (B83357) group tends to direct the incoming ribose moiety to the N1 position, thereby reducing the formation of the N2 isomer. However, this method does not always completely eliminate the formation of Impurity 7.

Lewis Acids : Lewis acid catalysts are frequently used to facilitate the coupling reaction. The nature of the Lewis acid can influence the ratio of the N1 to N2 isomers. Process development often involves screening various catalysts to find conditions that maximize the yield of the desired N1 product.

Fusion Method : Some older synthetic methods involve the direct fusion of the protected ribose and the triazole base at high temperatures (e.g., 135-170°C). mdpi.com These harsh conditions can lead to poor regioselectivity and the formation of significant quantities of isomeric by-products.

Enzymatic Synthesis : In contrast to chemical methods, enzymatic approaches using nucleoside phosphorylases can offer significantly higher regio- and stereoselectivity. mdpi.comnews-medical.net These biocatalytic methods proceed under mild conditions and can synthesize Ribavirin with very low levels of isomeric impurities, representing a greener and more efficient alternative. nih.gov

Beyond the issue of regioselectivity that gives rise to this compound, the stereochemistry at the anomeric carbon (C1') of the ribose sugar is also critical. The biologically active form of Ribavirin is the β-anomer (where the triazole ring is on the same side of the sugar ring as the C5' hydroxymethyl group).

During the glycosylation reaction, a lack of stereocontrol can lead to the formation of the α-anomer, which is designated as Ribavirin Impurity B. pharmaffiliates.com Therefore, a typical synthesis can produce a complex mixture of isomers:

N1-β-isomer : The desired product, Ribavirin.

N2-β-isomer : The regioisomer, this compound (Iso Ribavirin). veeprho.com

N1-α-isomer : The anomeric stereoisomer, Ribavirin Impurity B. pharmaffiliates.com

N2-α-isomer : A regio- and stereoisomer.

Effective synthetic control must therefore manage both regioselectivity (N1 vs. N2 attachment) and stereoselectivity (β vs. α configuration) to minimize the formation of all potential isomeric impurities.

| Impurity Name | Common Designation | Type of Isomerism | CAS Number |

|---|---|---|---|

| Ribavirin | API | N/A (Desired Isomer) | 36791-04-5 |

| This compound | Iso Ribavirin / Impurity G | Regioisomer (N2-substituted) | 39030-43-8 |

| Ribavirin Impurity B | α-Ribavirin | Stereoisomer (α-anomer) | 57198-02-4 |

Degradation Pathways Leading to this compound

While this compound is primarily understood as a synthetic by-product, its formation under stress conditions such as acidic or thermal stress has also been suggested. veeprho.com However, the most well-characterized degradation pathways of Ribavirin involve the breakdown of the molecule rather than its rearrangement into a regioisomer.

Under hydrolytic conditions (acidic or alkaline), Ribavirin is susceptible to degradation through two primary mechanisms.

Amide Hydrolysis : The carboxamide group (-CONH₂) on the triazole ring can be hydrolyzed to a carboxylic acid group (-COOH). This pathway leads to the formation of Ribavirin Impurity C (1,2,4-Triazole-3-carboxylic acid attached to the ribose moiety). pharmaffiliates.com

Glycosidic Bond Cleavage : The N-glycosidic bond linking the ribose sugar to the triazole base can be cleaved. This deribosylation results in the formation of the free triazole base, 1H-1,2,4-Triazole-3-carboxamide (Ribavirin Impurity D), and the liberated ribose sugar. news-medical.net

While these are the principal hydrolytic degradation routes, the potential for isomerization of Ribavirin (N1-isomer) to this compound (N2-isomer) under thermal or acidic stress cannot be entirely ruled out. veeprho.com This process would likely involve a reversible cleavage of the glycosidic bond followed by re-attachment at the more thermodynamically stable nitrogen position under specific conditions. However, this pathway is considered a minor source of the impurity compared to its direct formation during synthesis. Studies on advanced oxidation processes for Ribavirin degradation show that under oxidative stress, the molecule is typically broken down into smaller, ring-opened products rather than isomerizing. nih.govnih.gov

| Degradation Pathway | Mechanism | Key Degradation Product(s) | Related Impurity |

|---|---|---|---|

| Amide Hydrolysis | Hydrolysis of the carboxamide group to a carboxylic acid. | Ribavirin-3-carboxylic acid | Ribavirin Impurity C |

| Glycosidic Bond Cleavage | Cleavage of the bond between the ribose and triazole rings. | 1H-1,2,4-Triazole-3-carboxamide | Ribavirin Impurity D |

| Isomerization (Stress Condition) | Potential rearrangement under thermal/acidic stress. | Iso Ribavirin (N2-isomer) | This compound / G |

Hydrolytic Degradation Mechanisms and Products

Acid-Catalyzed Degradation Studies

Acidic conditions are a significant contributing factor to the formation of this compound. veeprho.com The mechanism is believed to involve an N-ribosylation isomerization, where the acidic environment facilitates the migration of the ribose group to a different nitrogen atom on the triazole heterocycle. This type of isomerization is a known challenge for nucleoside analogues. While detailed kinetic studies specifically quantifying the rate of Impurity 7 formation are not extensively published, the general principle of acid-catalyzed nucleoside isomerization provides the theoretical framework. The process is competitive with acid-catalyzed hydrolysis of the glycosidic bond, which would sever the sugar moiety from the triazole base entirely, leading to different degradation products like 1,2,4-triazole-3-carboxamide.

Base-Catalyzed Degradation Studies

The degradation of ribavirin in alkaline conditions has been studied, but the formation of the specific isomeric Impurity 7 is not a prominently reported outcome of base-catalyzed degradation. nih.gov Alkaline conditions typically promote different degradation pathways for nucleosides, such as hydrolysis of the carboxamide group on the triazole ring or epimerization at certain positions on the sugar moiety. While general degradation of ribavirin is observed under basic stress, the primary products are typically other impurities, and significant formation of the N-isomer (Impurity 7) via this pathway is less characterized compared to acid-catalyzed routes.

Neutral Hydrolysis Investigations

Under neutral pH conditions, ribavirin is relatively stable. Neutral hydrolysis of the glycosidic bond occurs at a much slower rate than under acidic or basic conditions. Consequently, the formation of degradation products, including the isomerization to Impurity 7, is significantly retarded at neutral pH. Long-term stability studies at neutral pH are necessary to determine the potential for slow formation of this impurity over the shelf-life of a drug product, but it is not considered a primary pathway for its rapid formation.

Oxidative Degradation Studies

Forced degradation studies involving oxidative stress, often using reagents like hydrogen peroxide (H₂O₂), have been performed on ribavirin. nih.govnih.gov These studies indicate that ribavirin does degrade under oxidative conditions. However, the resulting products are typically from the oxidation of the triazole ring or the sugar moiety, potentially leading to ring-opening or the formation of hydroxylated species. scienceopen.com The formation of this compound, which is a simple isomer, is not identified as a primary product of oxidative stress. The high energy of oxidative reactions tends to cause more substantial chemical modifications rather than inducing N-ribosylation isomerization.

Photolytic Degradation Analyses

The photostability of ribavirin has been investigated, particularly in combination with UV light and oxidizing agents in advanced oxidation processes. nih.govnih.gov These studies demonstrate that ribavirin can be degraded by UV radiation, with the degradation rate being highly dependent on the presence of other substances like persulfate or H₂O₂. nih.gov The degradation pathways under these conditions are complex and often lead to mineralization or the formation of various transformation products. scienceopen.comnih.gov There is little evidence to suggest that photolytic stress alone is a direct and significant pathway for the isomerization of ribavirin to Impurity 7.

Thermal Degradation Kinetics

Table 2: Summary of this compound Formation Pathways

| Stress Condition | Potential for Impurity 7 Formation | Primary Mechanism | Notes |

|---|---|---|---|

| Acid-Catalyzed | Significant | N-Ribosylation Isomerization | Formation is competitive with hydrolysis of the glycosidic bond. veeprho.com |

| Base-Catalyzed | Not Prominently Reported | Hydrolysis/Other Pathways | General degradation of ribavirin occurs, but not primarily to Impurity 7. nih.gov |

| Neutral Hydrolysis | Low | Slow Hydrolysis/Isomerization | Ribavirin is relatively stable at neutral pH. |

| Oxidative | Unlikely | Oxidation of Triazole/Sugar | Pathways favor ring-opening or formation of oxidized species over isomerization. nih.govscienceopen.com |

| Photolytic | Unlikely | Complex Photodegradation | Does not appear to be a direct pathway for simple isomerization. nih.gov |

| Thermal | Significant | N-Ribosylation Isomerization | Can occur even below the bulk decomposition temperature of ribavirin. veeprho.comnih.gov |

Identification of Potential Drug-Excipient Interaction Products

Drug-excipient interactions can be a critical source of impurity formation. For ribavirin, interactions with certain excipients could potentially create micro-environmental conditions (e.g., acidic or basic) that catalyze degradation or isomerization to Impurity 7. Several approved ribavirin formulations contain lactose (B1674315) as a filler. nih.gov While the classic Maillard reaction between a reducing sugar like lactose and a primary or secondary amine is a well-known incompatibility, the potential for lactose or its acidic impurities to lower the local pH and facilitate acid-catalyzed isomerization of ribavirin warrants consideration during formulation development.

Computational Chemistry Approaches to Impurity Formation

Computational chemistry has emerged as a powerful tool for investigating the formation of pharmaceutical impurities. By simulating molecular interactions and reaction energetics, these methods provide deep mechanistic insights that can be difficult to obtain through experimental approaches alone. In the context of Ribavirin, computational models are employed to predict the most likely sites of degradation on the molecule, the transition states of reaction pathways, and the relative stabilities of the resulting impurities.

These computational approaches are particularly valuable for studying transient or low-concentration species that are challenging to detect and characterize experimentally. By providing a molecular-level understanding of degradation processes, computational chemistry aids in the development of more stable drug formulations and robust manufacturing processes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting the mechanisms of chemical reactions, including the degradation of pharmaceutical compounds like Ribavirin. nih.gov

DFT calculations can determine the electron distribution within a molecule, identifying electron-rich and electron-poor regions that are susceptible to attack by various reagents. nih.gov For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the sites where a molecule is most likely to lose or gain electrons, respectively. nih.gov This information is critical for predicting the initial steps of degradation, such as hydrolysis, oxidation, or photolysis.

In the study of Ribavirin degradation, DFT has been utilized to elucidate the reaction mechanisms with reactive oxygen species (ROS). nih.gov One study investigating the degradation of Ribavirin by hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals used DFT to calculate the total rate constants and concluded that the reactions most readily occur via hydrogen abstraction. nih.gov The calculations also indicated that the nitrogen-containing triazole ring is relatively stable and resistant to ring-opening degradation. nih.gov

Another study employed DFT calculations alongside liquid chromatography-mass spectrometry (LC-MS) analysis to propose a detailed transformation pathway for Ribavirin under advanced oxidation processes. nih.gov The theoretical calculations helped to identify the most probable sites for radical attack on the Ribavirin molecule, leading to the formation of various transformation products. nih.gov

The following table summarizes key findings from DFT studies on Ribavirin degradation:

| Computational Method | Key Finding | Predicted Reactive Sites | Reference |

| DFT | Calculation of reaction rate constants with HO• and SO₄•⁻ radicals. | Hydrogen abstraction from various positions on the ribose and triazole moieties. | nih.gov |

| DFT | Identification of active sites for radical attack. | Electron-rich regions identified by HOMO distribution. | nih.gov |

| DFT | Elucidation of transformation pathways. | Initial attack on the ribose moiety and subsequent degradation steps. | nih.gov |

These computational predictions are invaluable for understanding the fundamental chemistry of Ribavirin degradation. They not only help in identifying known impurities but also in predicting the structures of potential new degradation products that may arise under specific storage or administration conditions. This predictive capability is a significant advantage in the proactive management of drug quality and safety.

Advanced Analytical Methodologies for Ribavirin Impurity 7 Characterization and Quantification

Chromatographic Separation Techniques for Ribavirin (B1680618) Impurity Profiling

Chromatographic methods are indispensable for pharmaceutical impurity profiling, offering the high resolution required to separate structurally similar compounds. researchgate.net For the analysis of the polar molecule Ribavirin and its impurities, including Impurity 7, a variety of chromatographic techniques are utilized. The selection of a specific method is guided by the physicochemical properties of the impurities, such as their polarity, volatility, and expected concentration levels. tandfonline.comijbpas.comamazonaws.com

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) stands as the foremost analytical technique for the analysis of non-volatile and thermally unstable drug substances and their impurities. ijbpas.comtandfonline.comeuropa.eu The development of robust and sensitive HPLC methods is paramount for the accurate determination of Ribavirin Impurity 7. sigmaaldrich.comakjournals.comresearchgate.netsld.curesearchgate.netwaters.com This process involves the systematic optimization of the stationary phase, mobile phase composition, and detector settings to achieve a clear separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent HPLC mode for analyzing Ribavirin and its impurities. amazonaws.comsigmaaldrich.comakjournals.com This technique typically employs a non-polar stationary phase, such as a C18 column, with a polar mobile phase. amazonaws.comtandfonline.comsld.cutandfonline.com The separation of highly polar compounds like Ribavirin and its impurities is achieved by carefully adjusting the mobile phase, which often consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. tandfonline.comtandfonline.com The pH of the buffer is a critical parameter that influences the retention and selectivity of the separation. akjournals.comresearchgate.nettsijournals.com Detection is commonly performed using a UV detector at a wavelength where Ribavirin and its impurities exhibit significant absorbance, such as 207 nm or 220 nm. amazonaws.comtandfonline.comglsciences.com

Table 1: Typical RP-HPLC Conditions for Ribavirin Impurity Profiling

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.01M Potassium Phosphate buffer and Methanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 207 nm |

| Column Temperature | Ambient |

This table represents a generalized set of conditions; specific applications may vary. tandfonline.comtandfonline.com

For complex samples containing multiple impurities with varying polarities, an isocratic elution with a constant mobile phase composition may not suffice. Gradient elution, where the mobile phase composition is altered during the analysis, is often necessary to achieve optimal separation. waters.comtandfonline.com A typical gradient for Ribavirin impurity analysis might start with a highly aqueous mobile phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute less polar components. tandfonline.com This approach ensures that all impurities, including this compound, are adequately resolved from the main Ribavirin peak and each other, providing a comprehensive impurity profile.

A stability-indicating method is a validated analytical procedure that demonstrates the ability to accurately measure the drug substance in the presence of its degradation products, including impurities. tandfonline.comresearchgate.nettandfonline.comresearchgate.nettsijournals.comoup.com The development of such a method for Ribavirin involves subjecting the drug to forced degradation under various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.netoup.com The analytical method must then be able to separate the intact drug from all the generated degradation products. researchgate.netresearchgate.net The use of a photodiode array (PDA) detector is beneficial in these studies as it can assess the peak purity of the Ribavirin peak, ensuring it is free from co-eluting degradants. researchgate.nettsijournals.com This rigorous testing confirms the method's specificity and its suitability for stability studies of Ribavirin, ensuring that any increase in Impurity 7 or other degradation products over time can be accurately monitored. researchgate.net

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, such as residual solvents, which may be present from the manufacturing process. europa.eu The European Pharmacopoeia includes a GC method for controlling residual solvents in Ribavirin. europa.eu However, due to the non-volatile nature of Ribavirin and its related impurities like Impurity 7, direct analysis by GC is not feasible. While derivatization could potentially be used to make these compounds volatile, this is not a common approach for this specific application, with HPLC being the more direct and widely used technique. oup.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Screening

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the preliminary screening of impurities. amazonaws.comresearchgate.netoup.com These methods are relatively simple, rapid, and cost-effective. For Ribavirin, a TLC method might use a silica (B1680970) gel plate as the stationary phase and a solvent system like chloroform-methanol-acetic acid to develop the chromatogram. researchgate.netoup.com After development, the separated spots can be visualized, for instance, by spraying with a suitable reagent. researchgate.netoup.com HPTLC offers improved resolution and quantification capabilities compared to standard TLC. researchgate.net While not as precise as HPLC for quantitative analysis, TLC and HPTLC are useful for limit tests and for quickly assessing the purity of Ribavirin during various stages of production and stability testing. researchgate.netoup.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography for the separation of complex pharmaceutical mixtures, including the analysis of drug substances and their impurities. waters.comuliege.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. waters.com This technique combines the advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high-speed and efficient separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. waters.comsci-hub.se

The application of SFC is particularly beneficial for separating chiral compounds and other challenging mixtures encountered in pharmaceutical analysis. waters.comchromatographyonline.com Its ability to handle thermally labile and non-volatile analytes makes it a suitable technique for the analysis of ribavirin and its impurities. sci-hub.se By optimizing parameters such as stationary phase chemistry, mobile phase composition, and injection solvent, SFC methods can be developed to achieve optimal separation of a drug substance from its impurities. uliege.be The use of sub-2µm particle packed columns in modern SFC systems further enhances separation efficiency. uliege.be

While specific applications of SFC for the direct separation of this compound are not extensively detailed in the provided search results, the principles of the technique suggest its potential utility. The development of an SFC method would involve screening various stationary phases and mobile phase modifiers to achieve the desired resolution between ribavirin and Impurity 7. uliege.be The inherent advantages of SFC, such as reduced solvent consumption and faster analysis times, make it an attractive option for high-throughput screening and quality control of ribavirin. waters.comchromatographyonline.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-performance separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. unl.edu This method is particularly well-suited for the analysis of polar and charged molecules, making it a powerful tool for the separation of drugs and their impurities. ijcrt.orgresearchgate.net CE offers several advantages over HPLC, including high separation efficiency, rapid method development, and minimal consumption of samples and reagents. researchgate.net

In the context of pharmaceutical analysis, CE has been successfully employed for purity assessment of APIs and quality control. researchgate.net For impurities that are too polar to be adequately retained by reversed-phase HPLC, CE provides an effective separation mechanism. ijcrt.org The technique's robustness and reproducibility have led to its adoption in many quality control laboratories for release testing of biopharmaceuticals. sciex.com

While direct application of CE for the specific analysis of this compound is not explicitly documented in the search results, the characteristics of ribavirin, a polar nucleoside analogue, suggest that CE would be a viable analytical approach. nih.gov The development of a CE method for this compound would involve optimizing parameters such as the buffer composition, pH, and applied voltage to achieve separation from the main ribavirin peak and other potential impurities. The high resolution offered by CE could be instrumental in resolving closely related structures. nih.gov

Spectroscopic and Hyphenated Techniques for Structural Elucidation of this compound

The definitive identification and structural characterization of pharmaceutical impurities are critical for understanding their potential impact and for regulatory compliance. americanpharmaceuticalreview.com Spectroscopic and hyphenated techniques are indispensable tools in this process, providing detailed molecular information. ijcrt.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of unknown impurities in pharmaceuticals due to its sensitivity and ability to provide molecular weight information. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.commdpi.com

LC-MS/MS and LC-ESI-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for separating and identifying components in complex mixtures. americanpharmaceuticalreview.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like ribavirin, as it readily forms protonated molecular ions ([M+H]+). nih.govresearchgate.net

The general strategy for impurity identification using LC-MS involves several steps. americanpharmaceuticalreview.com Initially, the molecular weight of the unknown impurity is determined. americanpharmaceuticalreview.com Subsequent MS/MS experiments generate fragmentation patterns that provide structural information about the molecule. americanpharmaceuticalreview.com By comparing the fragmentation of the impurity to that of the API, structural similarities and differences can be deduced. lcms.cz

For ribavirin, which is highly polar, specific chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to achieve better retention and separation from endogenous interferences. celerion.comnih.gov It is important to be aware of potential isobaric interferences from endogenous nucleosides when analyzing ribavirin in biological matrices, and chromatographic separation is key to accurate quantification. nih.gov

A validated LC-MS/MS method for ribavirin analysis typically involves optimizing parameters such as the mobile phase, column, and mass spectrometer settings to ensure sensitivity, specificity, and reproducibility. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Ribavirin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Hypercarb or Atlantis HILIC | nih.govcelerion.com |

| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | nih.govresearchgate.net |

Q-TOF LC-MS for Enhanced Characterization

Quadrupole Time-of-Flight (Q-TOF) LC-MS is a type of high-resolution mass spectrometry that provides excellent mass accuracy and resolution. chromatographytoday.comresearchgate.net This is particularly valuable for impurity characterization as it allows for the confident determination of elemental compositions. americanpharmaceuticalreview.com The high resolving power of Q-TOF instruments can also help to distinguish between the target analyte and co-eluting impurities, even when they are not fully separated chromatographically. chromatographytoday.comwaters.com

In the analysis of ribavirin and its metabolites, UPLC-Q-TOF/MS has been used to identify and characterize various compounds in biological matrices. nih.gov The accurate mass data obtained from a Q-TOF instrument is instrumental in proposing molecular formulas for unknown impurities. americanpharmaceuticalreview.com This information, combined with fragmentation data from MS/MS experiments, allows for a more detailed structural characterization. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netmdpi.com It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. mdpi.comvanderbilt.edu While MS provides information on molecular weight and elemental composition, NMR offers a complete structural picture. americanpharmaceuticalreview.com

Quantitative NMR (qNMR) can be used for the identification and quantification of a target compound, even in complex mixtures. americanpharmaceuticalreview.com One-dimensional (1D) NMR techniques like ¹H NMR provide initial information on the types of protons present in the molecule. mdpi.com For more complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the complete bonding framework. mdpi.com

Table 2: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. mdpi.com |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbon atoms. |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). mdpi.com |

| HSQC | Shows correlations between protons and the carbon atoms they are directly attached to. mdpi.com |

| HMBC | Shows correlations between protons and carbon atoms over longer ranges (typically 2-4 bonds), which helps to connect different parts of the molecule. mdpi.com |

| NOESY | Provides information about which protons are close to each other in space, which is useful for determining stereochemistry. mdpi.com |

1D and 2D NMR Techniques for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, including pharmaceutical impurities. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular structure of this compound. emerypharma.comenfist.si

1D NMR (¹H and ¹³C): 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer initial and fundamental structural information. enfist.si The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. enfist.si

2D NMR (COSY, HSQC, HMBC): To assemble the complete molecular structure, 2D NMR techniques are employed. enfist.sinih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps in establishing proton connectivity within molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Through the systematic analysis of these 1D and 2D NMR datasets, the precise chemical structure of this compound can be elucidated, providing a solid foundation for its subsequent quantification and control. enfist.sinih.gov

LC-NMR for On-line Impurity Analysis

The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) offers a powerful solution for the on-line analysis of complex mixtures, such as those containing APIs and their impurities. iosrphr.orgwisdomlib.org This technique allows for the separation of impurities from the main component and their subsequent structural identification without the need for off-line isolation. iosrphr.org

In the context of this compound, LC-NMR can be utilized in several modes:

On-flow LC-NMR: The eluent from the HPLC column flows continuously through the NMR flow cell, providing a real-time snapshot of the separated components. iosrphr.org

Stopped-flow LC-NMR: When an impurity of interest, like Impurity 7, elutes from the column, the flow can be stopped, and the impurity can be held within the NMR detection coil for an extended period. This allows for the acquisition of more sensitive and detailed 1D and 2D NMR spectra, facilitating its structural elucidation.

LC-SPE-NMR: In this mode, the separated impurity is trapped on a solid-phase extraction (SPE) cartridge, washed to remove the HPLC mobile phase, and then eluted with a deuterated solvent directly into the NMR spectrometer. This approach eliminates interfering signals from the mobile phase solvents.

LC-NMR is particularly valuable during process development and forced degradation studies, where unknown impurities may be generated. iosrphr.orgwisdomlib.org It provides a rapid and efficient means of identifying these impurities, including this compound, directly from the reaction or degradation mixture.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. pressbooks.pubcmro.in When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. creative-proteomics.com This absorption pattern serves as a molecular fingerprint.

For this compound, FT-IR spectroscopy can be used for:

Identification: The FT-IR spectrum of the isolated impurity can be compared with that of a reference standard for confirmation of its identity. The spectrum will show characteristic absorption bands for functional groups such as O-H (hydroxyl), N-H (amine/amide), C=O (carbonyl), and C-N bonds, which are expected in a molecule structurally related to Ribavirin. researchgate.net

Polymorphism Studies: FT-IR can detect different crystalline forms (polymorphs) of a substance, as different packing arrangements in the crystal lattice can lead to subtle changes in the vibrational spectra. acs.org

Quantitative Analysis: While less common for impurity quantification than chromatography, FT-IR can be used for quantitative purposes if a unique and well-resolved absorption band for Impurity 7 exists. pressbooks.pubcmro.in

Attenuated Total Reflectance (ATR) is a common sampling technique in FT-IR that requires minimal sample preparation and is suitable for both solid and liquid samples. pressbooks.pubresearchgate.net

UV-Visible Spectroscopy and Diode-Array Detection (DAD) in Impurity Profiling

UV-Visible spectroscopy is a widely used detection method in HPLC for the analysis of pharmaceutical compounds that possess a chromophore (a part of a molecule that absorbs light). hitachi-hightech.compan.olsztyn.pl Ribavirin and its related impurities typically have UV-absorbing properties. When coupled with HPLC, a Diode-Array Detector (DAD) or Photodiode Array (PDA) detector can acquire the entire UV-Vis spectrum of the eluting compounds simultaneously. hitachi-hightech.commeasurlabs.comijprajournal.com

The application of HPLC-DAD in the analysis of this compound includes:

Quantification: The primary use is for the quantitative determination of the impurity. researchgate.net By creating a calibration curve with a reference standard of Impurity 7, its concentration in a sample can be accurately measured based on the peak area at a specific wavelength. researchgate.netoup.com

Peak Purity Assessment: The DAD can assess the purity of the chromatographic peak corresponding to this compound. chromatographyonline.com By comparing the UV spectra across the peak, it can be determined if the peak represents a single component or if it co-elutes with other impurities.

Identification: The UV spectrum of the impurity can provide preliminary information for its identification and can be compared with the spectrum of the API and other known impurities. pan.olsztyn.plchromatographyonline.com The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore.

The choice of detection wavelength is critical for achieving the desired sensitivity and selectivity for the analysis. tandfonline.com

Near-Infrared Spectroscopy (NIRS) for Process Monitoring

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has gained significant traction in the pharmaceutical industry for process monitoring and control, in line with Process Analytical Technology (PAT) initiatives. researchgate.netmetrohm.comeuropa.eu NIRS measures the overtone and combination bands of fundamental molecular vibrations in the NIR region (approximately 780 to 2500 nm). frontiersin.org

For the manufacturing process of Ribavirin, NIRS can be employed to:

Monitor Reaction Progression: By installing a NIRS probe directly into a reactor, the formation of Ribavirin and the potential generation of Impurity 7 can be monitored in real-time. This allows for better control over reaction parameters to minimize impurity formation.

Control Crystallization Processes: NIRS can monitor the crystallization of Ribavirin, ensuring the desired polymorphic form is obtained and that the level of occluded impurities, including Impurity 7, is minimized.

Raw Material Identification and Qualification: NIRS is effective for the rapid identification and quality assessment of incoming raw materials used in the synthesis of Ribavirin.

NIRS is a powerful tool for building process understanding and ensuring consistent product quality by monitoring critical process parameters and quality attributes throughout the manufacturing process. researchgate.neteuropa.eu

Quantitative Analysis and Method Validation for this compound

The accurate quantification of this compound is crucial for ensuring that its level in the final API is below the established specification limits. This requires the development and validation of a suitable analytical method, typically a stability-indicating HPLC method. researchgate.nettsijournals.com

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., Q2(R1))

The validation of the analytical method used for the quantification of this compound must be performed in accordance with the guidelines from the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". researchgate.netresearchgate.neteuropa.eu This ensures that the method is fit for its intended purpose. The key validation parameters that must be assessed are:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. europa.eu This is often demonstrated through forced degradation studies and the analysis of spiked samples. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. tandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. tsijournals.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tsijournals.com For impurities, the LOQ should be at or below the reporting threshold.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful validation of the analytical method according to ICH Q2(R1) guidelines provides documented evidence that the method is reliable for the routine quality control of this compound. tsijournals.comresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Example HPLC Method Parameters for Ribavirin Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 207 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Example Validation Summary for this compound Quantification

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Specificity | No interference at the retention time of the impurity | Pass |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (RSD) | ≤ 5.0% | < 2.0% |

| LOQ | ≤ Reporting Threshold | Meets requirement |

| Robustness | No significant impact on results | Robust |

Linearity, Precision, Accuracy, and Robustness Studies

The validation of an analytical method for quantifying this compound would be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. These studies are fundamental to demonstrating that the method is suitable for its intended purpose.

Linearity: This study would verify that the analytical method produces results that are directly proportional to the concentration of this compound in a sample. To establish linearity, a series of solutions of the this compound reference standard would be prepared at different concentrations. These would then be analyzed, and the response (e.g., peak area in an HPLC analysis) would be plotted against the concentration. The correlation coefficient (r²) of the resulting calibration curve is expected to be close to 1.0, indicating a strong linear relationship.

Precision: Precision studies measure the closeness of agreement between a series of measurements from the same homogeneous sample. This is typically assessed at two levels:

Repeatability (Intra-assay precision): Evaluates precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Assesses the method's consistency over different days, with different analysts, or on different equipment. The results are expressed as the relative standard deviation (RSD), with low RSD values indicating high precision.

Accuracy: Accuracy demonstrates how close the method's results are to the true value. It is typically determined by spiking a sample matrix with a known quantity of the this compound reference standard at various concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are generally within a range of 80% to 120%.

Robustness: This study evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. The method is considered robust if the results remain consistent despite these minor changes.

While specific data tables for this compound are not publicly available, the table below illustrates typical validation results for a related pharmaceutical impurity analyzed by HPLC, as a reference.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.998 | 0.9995 |

| Precision (RSD %) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Robustness | System suitability parameters met | No significant impact on results |

Detection and Quantification Limits for Trace Impurities

For trace impurities like this compound, establishing the limits of detection and quantification is essential. These parameters define the lower limits of the method's performance.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is commonly determined based on the signal-to-noise ratio, typically established at a ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for the LOQ is conventionally set at 10:1. The precision at the LOQ level must be acceptable.

The determination of these limits is crucial for monitoring trace levels of this compound in the final API, ensuring that it does not exceed the qualification thresholds set by regulatory authorities.

The following table exemplifies how LOD and LOQ values for a trace impurity are typically presented.

| Parameter | Method | Illustrative Value |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.03 µg/mL |

Reference Standard Development and Usage

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of any chemical substance.

Development and Characterization: this compound is available from commercial suppliers as a chemical compound for use as a reference standard. axios-research.com This indicates that the impurity has been synthesized, isolated, and purified to a high degree. Its identity and structure would have been confirmed using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The purity of the reference standard is also rigorously established, often using a mass balance approach or quantitative NMR (qNMR).

Usage: The this compound reference standard is essential for various quality control procedures. axios-research.com It is used to:

Identify the impurity peak in a chromatogram by comparing retention times.

Calibrate analytical instruments to quantify the amount of the impurity present in a sample of the Ribavirin API.

Validate analytical methods, as described in the sections above, by serving as the benchmark for linearity, accuracy, and LOQ/LOD determination.

The use of a certified reference standard ensures that the analytical results are accurate, reproducible, and traceable, which is fundamental for regulatory compliance in the pharmaceutical industry.

Research on Control and Mitigation Strategies for Ribavirin Impurity 7

Process Optimization in Ribavirin (B1680618) Synthesis to Minimize Impurity Formation

Minimizing the generation of impurities at the source is the most efficient strategy. By carefully controlling the synthesis of Ribavirin, the formation of unwanted by-products, including "Ribavirin Impurity 7," can be significantly reduced. researchgate.netresearchgate.net

The conditions under which a chemical reaction is performed have a direct impact on its outcome, including the impurity profile. labmanager.com In the synthesis of Ribavirin, key parameters such as temperature, pH, reaction time, and reagent concentration must be meticulously controlled. For instance, during the ammonolysis step to form the final Ribavirin molecule, improper pH or extended reaction times could lead to the degradation of the product or the formation of side products. google.com

Monitoring programs are essential to ensure that the reaction remains within the optimal parameters. hepcguidelines.org.au This can involve regular sampling and analysis to track the consumption of reactants and the formation of both the desired product and any impurities. europa.eu By correlating reaction conditions with the impurity profile, processes can be refined to suppress the formation pathway of specific impurities like "this compound."

Table 1: Key Reaction Parameters and Their Potential Impact on Impurity Formation

| Parameter | Potential Impact of Deviation | Mitigation/Monitoring Strategy |

|---|---|---|

| Temperature | Higher temperatures can accelerate side reactions or degradation. | Define and maintain optimal temperature range; use automated reactor systems. |

| pH | Can influence reaction pathways and stability of intermediates and final product. | Continuous pH monitoring; controlled addition of acids/bases. |

| Reaction Time | Prolonged times may increase degradation products. | Establish reaction endpoint through kinetic studies; in-situ monitoring. labmanager.com |

| Reagent Purity | Impurities in starting materials can be carried through or cause side reactions. | Qualify raw material suppliers; test starting materials for purity. |

The choice of synthetic pathway is fundamental to the impurity profile of the final API. researchgate.net Ribavirin can be synthesized through various methods, which can be broadly categorized as chemical synthesis and chemoenzymatic processes. researchgate.netresearchgate.net

Traditional chemical synthesis often involves multiple steps, including the glycosylation of a triazole derivative with a protected ribofuranose, which may require high temperatures and harsh conditions that can generate impurities. google.commdpi.com An alternative approach involves chemoenzymatic synthesis, which utilizes enzymes like purine (B94841) nucleoside phosphorylase (PNP) for the transglycosylation step. researchgate.netrsc.org This biocatalytic method often proceeds under milder conditions (e.g., neutral pH, lower temperatures), offering higher selectivity and potentially generating a cleaner impurity profile, thereby avoiding or minimizing the formation of impurities such as "this compound". researchgate.netrsc.org For example, a pilot-scale chemoenzymatic process for Ribavirin synthesis yielded a product with over 99.5% purity. researchgate.net

Modern process analytical technology (PAT) allows for the real-time, in-situ monitoring of chemical reactions, providing a comprehensive understanding of reaction kinetics and impurity formation. labmanager.com Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and automated real-time HPLC-MS can be implemented to track the concentration of reactants, intermediates, products, and low-level impurities throughout the synthesis. labmanager.combiopharminternational.commt.com

By applying these methods to Ribavirin synthesis, a complete reaction profile can be generated. labmanager.com This data is invaluable for identifying the precise point at which an impurity like "this compound" begins to form. This knowledge allows for the optimization of the reaction endpoint, preventing the formation of the impurity which might be difficult to remove in subsequent steps. labmanager.com

Purification Techniques for Impurity Reduction

Even in an optimized process, some level of impurity formation is often unavoidable. Therefore, robust purification methods are required to reduce impurities to acceptable levels in the final drug substance. europeanpharmaceuticalreview.com

Chromatography is a powerful technique for separating compounds with high resolution. Various high-performance liquid chromatography (HPLC) methods have been developed to analyze and purify Ribavirin from its related compounds. waters.com Given that Ribavirin and many of its potential impurities are highly polar, Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for their separation. waters.com A HILIC method using an ACQUITY UPLC BEH Amide Column has been shown to effectively separate Ribavirin from structurally similar and isobaric compounds like uridine. waters.com Reversed-phase HPLC methods have also been successfully developed and validated for the determination of Ribavirin in the presence of its degradation products. researchgate.netresearchgate.net

Table 2: Examples of Chromatographic Methods for Ribavirin Analysis and Purification

| Method | Column Type | Mobile Phase Components | Detection | Application |

|---|---|---|---|---|

| HILIC | ACQUITY UPLC BEH Amide | Acetonitrile, Ammonium (B1175870) Acetate (B1210297) Buffer | UV, MS | Separation of highly polar compounds, purity determination. waters.comsigmaaldrich.com |

| Reversed-Phase HPLC | C18 or Cyano | Phosphate (B84403) Buffer, Acetonitrile/Methanol (B129727) | UV (207-240 nm) | Stability-indicating assays, quantification in plasma. researchgate.netresearchgate.netnih.gov |

| LC-MS/MS | Hypercarb or C30 Reversed-Phase | Acetonitrile, Formic Acid, Ammonium Acetate | Tandem Mass Spectrometry | Sensitive quantification of Ribavirin and its metabolites. nih.govnih.gov |

Crystallization is a fundamental and highly effective purification technique used in the final stages of API manufacturing. europeanpharmaceuticalreview.comusp.org By carefully controlling factors such as solvent, temperature, and cooling rate, Ribavirin can be crystallized out of solution, leaving impurities behind in the mother liquor. google.com

Ribavirin is known to exist in at least two polymorphic forms, designated Form I (metastable) and Form II (stable at ambient temperature). researchgate.netacs.org Different crystalline forms can have different physical properties, and the presence of an undesired polymorph is considered a polymorphic impurity. researchgate.netnih.gov The crystallization process must be designed to consistently produce the desired polymorph (e.g., Form II) and purge process-related chemical impurities. europa.eumdpi.com Studies have shown that the recrystallization of amorphous Ribavirin can yield Form I, while specific solvent systems can selectively produce Form II. mdpi.com Thermoanalytical approaches have been developed to quantify trace levels of polymorphic impurities in Ribavirin, capable of detecting as low as 0.004% (w/w). researchgate.netnih.gov This precise control over crystallization is a critical final step in ensuring the purity of the Ribavirin API by reducing both chemical and polymorphic impurities. mdpi.comresearchgate.net

Table 3: Solid Forms of Ribavirin

| Solid Form | Melting Point (approx.) | Stability | Preparation Method Example |

|---|---|---|---|

| Form I | 174-176 °C (447-449 K) | Metastable | Recrystallization of amorphous Ribavirin on a hot plate. researchgate.netmdpi.com |

| Form II | 166-168 °C (439-441 K) | Stable | Evaporation from aqueous solution at room temperature. researchgate.netmdpi.com |

| Amorphous | N/A | Unstable | Melt-quenching of commercial Ribavirin powder. mdpi.com |

| DMSO Solvate | N/A | Solvated Form | Anti-solvent method using Dimethylsulfoxide (DMSO). mdpi.com |

Degradation Control Through Formulation and Storage Condition Research

The formation of impurities, including this compound, can be significantly influenced by the formulation of the drug product and the conditions under which it is stored. Research into these areas is crucial for maintaining the quality, safety, and efficacy of ribavirin.

Stability Studies and Accelerated Degradation Testing

Stability studies are essential to determine the shelf-life of a drug product and to understand how its quality changes over time under the influence of various environmental factors. These studies involve subjecting the drug to different conditions and monitoring for any physical or chemical changes, including the formation of degradation products.

Forced degradation, or stress testing, is a critical component of these stability studies. oup.comoup.com In this process, the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and heat to accelerate the degradation process. oup.comoup.com This helps in identifying potential degradation products, including impurities like this compound, and establishing the degradation pathways. oup.comoup.com The data generated from these studies are vital for developing and validating stability-indicating analytical methods capable of separating and quantifying the impurities. oup.comresearchgate.net

A study on ribavirin for inhalation solution demonstrated its physical and chemical stability for at least 45 days when stored frozen, refrigerated, or at room temperature after reconstitution. researchgate.net The solutions were considered stable if the concentration of ribavirin remained above 90% of the initial concentration, and the degradation product peaks were not quantitatively significant. researchgate.net Another study subjected ribavirin to both mild and extensive stress testing, which included hydrolysis, oxidation, photolysis, and heat, to effectively separate the drug from its degradation products. oup.comoup.com

The results of stability testing are crucial for developing appropriate manufacturing processes, selecting suitable packaging, and defining storage conditions and expiration dates. oup.com For instance, stability data from three commercial batches of ribavirin capsules stored under ICH long-term conditions (25°C/65%RH) for up to 24 months showed that the active pharmaceutical ingredient (API) is stable with no adverse trends observed. europa.eu

Influence of Environmental Factors (Heat, Light, Humidity) on Impurity Levels

Environmental factors such as heat, light, and humidity can significantly impact the stability of ribavirin and promote the formation of impurities. ontosight.ai

Heat: Elevated temperatures can accelerate the degradation of ribavirin. mdpi.com Studies have shown that subjecting ribavirin solutions to heat is a common method in forced degradation studies to induce the formation of degradation products. oup.comoup.com The rate of degradation generally increases with higher temperatures. mdpi.com For example, one study investigated the alkaline-induced degradation of ribavirin at various temperatures ranging from 55°C to 95°C. oup.comoup.com Another study noted that while drug content in hair samples hardly changed between -30°C and 40°C, it decreased at 60°C over two months. nih.gov

Light: Exposure to light, particularly UV radiation, can also lead to the degradation of ribavirin. oup.comoup.com Photostability studies are a standard part of drug stability testing. europa.eu In one study, a stock solution of ribavirin was subjected to direct UV radiation at 254 nm for 8 hours to study photolytic degradation. oup.comoup.com However, photostability studies conducted on ribavirin capsules in accordance with ICH guidelines found the drug product not to be sensitive to light. europa.eu This suggests that the formulation and packaging can play a protective role.

Humidity: High humidity can also contribute to the degradation of drug substances, particularly those susceptible to hydrolysis. nih.gov The presence of moisture can facilitate chemical reactions that lead to the formation of impurities. ontosight.ai For example, a study on drug stability in hair showed a decrease in drug concentration at over 90% relative humidity for two weeks. nih.gov

The table below summarizes the impact of these environmental factors on ribavirin stability and impurity formation based on findings from various studies.

| Environmental Factor | Conditions Studied | Observed Effect on Ribavirin/Impurity Formation |

| Heat | 55, 65, 75, 85, and 95°C (in alkaline solution) | Accelerated degradation of ribavirin. oup.comoup.com |

| -30°C to 40°C | No significant change in drug content. nih.gov | |

| 60°C for 2 months | Decrease in drug content. nih.gov | |

| Light | Direct UV radiation (254 nm) for 8 hours | Induced photolytic degradation. oup.comoup.com |

| ICH photostability testing | Ribavirin capsules found not to be light sensitive. europa.eu | |

| Humidity | >90% relative humidity for 2 weeks | Decrease in drug content. nih.gov |

It is important to note that the extent of degradation and impurity formation is often dependent on the interplay of these factors. For instance, the combination of high temperature and high humidity can be particularly detrimental to the stability of many drug products. Therefore, comprehensive stability testing under various conditions is essential to ensure the quality and safety of ribavirin formulations.

Regulatory Science and Academic Compliance in Ribavirin Impurity 7 Research

Interpretation and Application of ICH Guidelines for Impurities

The ICH has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. For an impurity such as Ribavirin (B1680618) Impurity 7 (CAS No. 39925-11-6), several of these guidelines are directly applicable, providing a roadmap for its identification, reporting, and control.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.org The core principle is to control impurities that may arise during the manufacturing process and storage. For Ribavirin Impurity 7, this guideline mandates a thorough scientific appraisal of the synthetic route and storage conditions of Ribavirin to predict and identify its potential formation.

The guideline establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. ich.org These thresholds are crucial in determining the level of scrutiny required for this compound.

Table 1: ICH Q3A(R2) Thresholds and Application to this compound

| Threshold | Maximum Daily Dose ≤ 2 g/day | Research Implication for this compound |

|---|---|---|

| Reporting Threshold | 0.05% | Analytical procedures must be capable of detecting this compound at or above this level in batches of the new drug substance. |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | If this compound is present at a level exceeding this threshold, efforts must be made to structurally elucidate the impurity. |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | If the impurity level is above this threshold, it must be qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity at the specified level. ich.org |

Research into this compound under the ICH Q3A framework involves developing and validating analytical methods with sufficient sensitivity and specificity to detect and quantify it at levels compliant with these thresholds. ich.orgeuropa.eu If levels of Impurity 7 consistently exceed the identification and qualification thresholds, further studies to characterize its structure and assess its safety are mandated.

The ICH M7(R1) guideline addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceutical products to limit potential carcinogenic risk. A critical aspect of research into this compound is to assess its potential genotoxicity. This assessment typically follows a two-stage process:

In Silico Assessment: The first step involves a computational toxicology assessment using quantitative structure-activity relationship (QSAR) models to predict the mutagenic potential of this compound based on its chemical structure. The core structure of Ribavirin and many of its related substances is 1,2,4-triazole (B32235). veeprho.com Studies on 1,2,4-triazole derivatives can provide insights into the potential for genotoxicity. fao.orgnih.gov While some studies have concluded that 1,2,4-triazole itself is unlikely to be genotoxic, the specific structure of Impurity 7 would require its own evaluation. fao.org

In Vitro Ames Test: If the in silico analysis indicates a potential for mutagenicity, or if the analysis is inconclusive, an in vitro bacterial reverse mutation assay (Ames test) is required to confirm or refute the prediction.

Based on the outcome of this assessment, this compound would be classified into one of five classes, which dictates the necessary control strategy.

Table 2: ICH M7 Classification and Control Strategy for this compound

| Class | Description | Control Strategy Implication for this compound |

|---|---|---|

| Class 1 | Known mutagenic carcinogens | Control at or below compound-specific acceptable limits. |

| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, unrelated to the API structure; no mutagenicity data | Control at or below the TTC, or conduct an Ames test. If the test is negative, treat as a non-mutagenic impurity (as per ICH Q3A). |

| Class 4 | Alerting structure, shared with the API or related compounds | Can be treated as a non-mutagenic impurity (as per ICH Q3A). |

| Class 5 | No structural alert, or a structural alert with sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity (as per ICH Q3A). |

Academic and industrial research focuses on applying these predictive models and, if necessary, performing the required biological assays to correctly classify impurities like this compound and establish appropriate control limits.

While ICH Q3A and M7 are central to impurity assessment, other quality guidelines also play a significant role in the research and control of this compound.